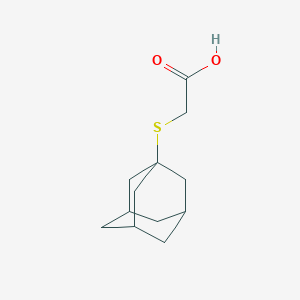

(1-Adamantylthio)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZIQLZIXCFDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353558 | |

| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95769-28-1 | |

| Record name | (Adamantan-1-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Adamantylthio)acetic acid chemical properties

An In-Depth Technical Guide to (1-Adamantylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is curated for professionals in research and drug development who are interested in leveraging unique molecular scaffolds.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name (1-adamantylsulfanyl)acetic acid, is a derivative of acetic acid featuring a bulky, lipophilic adamantane cage linked via a thioether bond. This combination of a rigid, three-dimensional hydrocarbon and a flexible acidic chain makes it a compound of interest in medicinal chemistry.

The core physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 95769-28-1 | Commercial Suppliers |

| Molecular Formula | C₁₂H₁₈O₂S | Commercial Suppliers |

| Molecular Weight | 226.34 g/mol | Commercial Suppliers |

| IUPAC Name | (1-adamantylsulfanyl)acetic acid | Commercial Suppliers |

| Melting Point | 68-70 °C | ChemicalBook |

| Boiling Point | 370.2 ± 25.0 °C | Predicted |

| Density | 1.24 ± 0.1 g/cm³ | Predicted |

| pKa | 3.82 ± 0.10 | Predicted |

| InChI Key | DMZIQLZIXCFDQQ-UHFFFAOYSA-N | Commercial Suppliers |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, a plausible and robust synthesis can be designed based on the well-established Williamson ether synthesis, adapted for a thioether linkage.[1][2] This involves the Sₙ2 reaction of a thiolate nucleophile with a haloacetic acid.

Proposed Experimental Protocol: Synthesis via S-alkylation

This protocol describes the S-alkylation of 1-adamantanethiol with a haloacetic acid.

Reagents and Materials:

-

1-Adamantanethiol (1.0 eq)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.2 eq)

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-adamantanethiol (1.0 eq) in the chosen solvent (e.g., DMF). Add a strong base such as powdered sodium hydroxide (2.2 eq) portion-wise while stirring at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the sodium adamantane-1-thiolate.

-

S-alkylation Reaction: Dissolve bromoacetic acid (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the thiolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction by slowly adding water. Acidify the aqueous mixture to a pH of approximately 2-3 using 1M HCl to protonate the carboxylic acid. Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Purification: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Below is a conceptual workflow for the proposed synthesis.

Caption: Proposed synthesis workflow for this compound.

Biological and Pharmacological Context

Direct biological studies on this compound are not prominently featured in current literature. However, its structural components—the adamantane scaffold and the thio-acid moiety—are well-recognized in medicinal chemistry for their significant pharmacological potential.

The Role of the Adamantane Scaffold

The adamantane cage is a highly valued pharmacophore in drug design, often referred to as a "lipophilic bullet".[5] Its incorporation into a molecule can confer several advantageous properties:

-

Enhanced Lipophilicity: The bulky, hydrophobic nature of adamantane can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[6]

-

Metabolic Stability: The rigid cage structure can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's in vivo half-life.[6][7]

-

Optimal Target Binding: The distinct three-dimensional shape provides a rigid anchor for positioning other pharmacophoric groups, enabling a more precise fit into the binding pockets of target proteins and enzymes.[8][9]

This strategic use of the adamantane scaffold has led to several successful drugs, including antivirals (Amantadine) and therapies for neurological disorders (Memantine).[5][9]

The diagram below illustrates the conceptual role of the adamantane moiety in enhancing the properties of a pharmacologically active molecule.

Caption: Role of the adamantane scaffold in drug design.

Potential Activities of Thio-Adamantane Structures

While data on this compound is sparse, related structures have shown notable bioactivity. For instance, various 1-adamantylthiopyridines have been investigated and demonstrated antibacterial, antimalarial, and anticancer properties. This suggests that the adamantylthio moiety itself can be a key component of a pharmacophore.

Predicted Spectral Data Analysis

¹H NMR Spectroscopy:

-

Adamantane Protons: A series of broad multiplets would be expected between δ 1.6 and 2.1 ppm. The 3 bridgehead protons (CH) would likely appear as a distinct signal from the 12 methylene protons (CH₂).

-

S-CH₂ Protons: A sharp singlet corresponding to the two protons of the methylene group adjacent to the sulfur atom would be expected around δ 3.2-3.4 ppm.

-

Carboxylic Acid Proton: A very broad singlet for the acidic proton (COOH) would appear far downfield, typically above δ 10 ppm, and its presence would be exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Adamantane Carbons: Four distinct signals for the adamantane cage would be expected: a signal for the quaternary carbon attached to sulfur (C-S), a signal for the three equivalent bridgehead carbons (CH), and two signals for the six equivalent methylene carbons (CH₂).

-

S-CH₂ Carbon: A signal for the methylene carbon adjacent to sulfur would be expected around δ 35-40 ppm.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) would appear significantly downfield, likely in the range of δ 170-175 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the adamantane and methylene groups.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 226, corresponding to the molecular weight of the compound.

-

Major Fragments: Common fragmentation patterns would likely include the loss of the carboxyl group (-COOH, m/z = 45), leading to a fragment at m/z = 181, and cleavage of the C-S bond to produce the adamantyl cation (m/z = 135).

This guide provides a foundational understanding of this compound based on available data and established chemical principles. The compound represents an interesting scaffold for further exploration in medicinal chemistry and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. US5401876A - Synthesis of chloroacetic acids - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Chloroacetic acid... - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Adamantylthio)acetic acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Adamantylthio)acetic acid is a sulfur-containing carboxylic acid derivative featuring a bulky, lipophilic adamantyl cage. The unique three-dimensional structure of the adamantane group imparts specific physicochemical properties to molecules, often enhancing their therapeutic potential by influencing factors such as metabolic stability, receptor binding, and tissue distribution. This technical guide provides a comprehensive overview of the structure and a detailed, plausible synthetic route for this compound, tailored for professionals in chemical synthesis and drug development.

Chemical Structure and Identification

This compound consists of a tricyclic adamantane cage linked through a sulfur atom to the alpha-carbon of an acetic acid moiety.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (1-Adamantylsulfanyl)acetic acid |

| CAS Number | 95769-28-1[1][2] |

| Chemical Formula | C12H18O2S[1] |

| Molecular Weight | 226.34 g/mol |

| Synonyms | (1-Adamantylsulfanyl)acetic acid, Acetic acid, (tricyclo[3.3.1.13,7]dec-1-ylthio)- |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Melting Point | 68-70 °C | ChemicalBook |

| Boiling Point (Predicted) | 370.2 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.82 ± 0.10 | ChemicalBook |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 1-adamantanethiol and a haloacetic acid, such as chloroacetic acid or iodoacetic acid. The thiol group of 1-adamantanethiol acts as a nucleophile, displacing the halide from the haloacetic acid in the presence of a base.

General Reaction Scheme

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of this compound based on standard organic chemistry procedures.

Materials:

-

1-Adamantanethiol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantanethiol (1 equivalent) in ethanol.

-

Base Addition: To this solution, add a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture at room temperature for 15-20 minutes.

-

Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (1.1 equivalents) in a small amount of water to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the remaining aqueous solution, add water and wash with diethyl ether to remove any unreacted 1-adamantanethiol.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1M hydrochloric acid. A white precipitate should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Dry the purified product under vacuum to yield this compound as a white solid.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | - A broad singlet for the -COOH proton. - A singlet for the -S-CH₂- protons. - Multiple signals in the aliphatic region corresponding to the protons of the adamantyl cage. |

| ¹³C NMR | - A signal for the carbonyl carbon (-COOH). - A signal for the -S-CH₂- carbon. - Several signals in the aliphatic region corresponding to the carbons of the adamantyl cage. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid group (approx. 2500-3300 cm⁻¹). - A strong C=O stretch from the carbonyl group (approx. 1700 cm⁻¹). - C-H stretches from the adamantyl and methylene groups (approx. 2850-3000 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 226.34. |

Applications and Future Directions

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The presence of a thioether linkage and a carboxylic acid group in this compound provides handles for further chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules with potential biological activity. Further research is warranted to explore its utility in drug discovery and materials science.

Disclaimer

This document is intended for informational purposes for a technical audience. The experimental protocol provided is a general, plausible method and has not been optimized. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all appropriate safety precautions.

References

(1-Adamantylthio)acetic Acid: A Technical Guide to a Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Adamantylthio)acetic acid is a unique chemical entity for which, at present, no definitive mechanism of action has been elucidated in publicly accessible scientific literature. This technical guide addresses this knowledge gap by proposing putative mechanisms of action based on the well-documented biological activities of its constituent moieties: the adamantane cage and the acetic acid group. This document serves as a foundational resource, offering hypothesized signaling pathways and detailed experimental protocols to facilitate future research and drug development efforts.

Introduction

This compound (CAS Number: 95769-28-1; Molecular Formula: C12H18O2S) is a derivative of acetic acid featuring a bulky, lipophilic 1-adamantylthio substituent. While commercially available, its biological effects and mechanism of action remain uncharacterized in peer-reviewed studies. The adamantane moiety is a well-established pharmacophore known to enhance drug-like properties, including lipophilicity and metabolic stability, and to interact with specific biological targets such as ion channels and enzymes.[1][2][3][4][5][6] The acetic acid component is a fundamental biological molecule with known effects on cellular metabolism.

This guide synthesizes the known biological activities of adamantane derivatives and acetic acid to construct a theoretical framework for the mechanism of action of this compound. We present hypothetical signaling pathways and suggest robust experimental designs to test these hypotheses.

Physicochemical Properties and Drug-Likeness

The incorporation of an adamantane group into a molecule significantly increases its lipophilicity.[2][3][6][7] This property is critical for a compound's ability to cross biological membranes, including the blood-brain barrier, and can improve its metabolic stability by sterically hindering enzymatic degradation.[1][4][7]

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Significance |

| Molecular Weight | 226.34 g/mol | Within the range for good oral bioavailability (Rule of Five). |

| LogP (estimated) | > 3.0 | Indicates high lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 1 | Compliant with Rule of Five. |

| Hydrogen Bond Acceptors | 2 | Compliant with Rule of Five. |

| Molar Refractivity | 64.5 cm³ | Relates to molecular volume and polarizability. |

Note: LogP value is an estimation based on the properties of adamantane and acetic acid.

Hypothesized Mechanisms of Action

Based on the structure of this compound, we propose two primary, non-mutually exclusive, hypothetical mechanisms of action.

Hypothesis 1: Modulation of Ion Channels or Membrane-Bound Receptors via the Adamantane Moiety

The rigid and bulky adamantane cage is known to interact with ion channels and membrane-bound receptors.[1][8][9][10] For instance, amantadine, an adamantane derivative, blocks the M2 proton channel of the influenza A virus, and memantine acts as a non-competitive antagonist of the NMDA receptor.[8][9][10] The lipophilic nature of the adamantane group in this compound could facilitate its partitioning into the lipid bilayer, allowing it to interact with transmembrane domains of ion channels or G-protein coupled receptors (GPCRs).

References

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. jchr.org [jchr.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism and toxicity of Amantadine_Chemicalbook [chemicalbook.com]

- 9. droracle.ai [droracle.ai]

- 10. Amantadine - Wikipedia [en.wikipedia.org]

(1-Adamantylthio)acetic Acid: An Inquiry into its Biological Activity

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological activity of (1-Adamantylthio)acetic acid. To date, no dedicated studies detailing its mechanism of action, relevant signaling pathways, or quantitative efficacy data (such as IC50 or EC50 values) have been published in peer-reviewed journals. Commercial suppliers list the compound for research purposes, but do not provide any biological data.

This technical guide, therefore, addresses the core principles of the adamantane scaffold in medicinal chemistry to provide a contextual framework for researchers and drug development professionals interested in this and related molecules. The adamantane moiety is a well-established pharmacophore known to enhance the therapeutic properties of various compounds.

The Adamantane Scaffold: A Privileged Structure in Drug Discovery

The adamantane cage is a rigid, lipophilic, three-dimensional hydrocarbon structure that has been extensively utilized in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its incorporation into a molecule can influence several key properties:

-

Enhanced Lipophilicity: The bulky and non-polar nature of the adamantane group increases the overall lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier.

-

Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of adjacent functional groups, thereby increasing the metabolic stability and half-life of a drug.

-

Receptor Binding: The defined three-dimensional shape of the adamantane moiety can facilitate specific interactions with hydrophobic pockets within target proteins, potentially leading to increased binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The introduction of an adamantane group can alter a compound's solubility, crystal packing, and other physicochemical properties, which are critical for drug formulation and delivery.

The strategic incorporation of an adamantane moiety is a common approach in drug design to optimize lead compounds. This concept is visualized in the following diagram:

Biological Activities of Adamantane Derivatives

While specific data for this compound is unavailable, numerous adamantane derivatives have demonstrated a wide range of biological activities. This highlights the potential of this chemical class in various therapeutic areas.

| Therapeutic Area | Examples of Adamantane Derivatives | General Mechanism of Action (where known) |

| Antiviral | Amantadine, Rimantadine | Inhibition of the M2 proton channel of the influenza A virus, preventing viral uncoating. |

| Neuroprotective | Memantine | Uncompetitive antagonist of the NMDA receptor, protecting against excitotoxicity. |

| Antidiabetic | Saxagliptin, Vildagliptin | Dipeptidyl peptidase-4 (DPP-4) inhibitors, increasing incretin levels and enhancing glucose-dependent insulin secretion. |

| Anti-inflammatory | Various investigational compounds | Mechanisms vary, including inhibition of inflammatory enzymes and modulation of cytokine production. |

| Anticancer | Various investigational compounds | Mechanisms include induction of apoptosis, inhibition of cell proliferation, and overcoming drug resistance. |

Experimental Protocols

Due to the absence of published research on the biological activity of this compound, no specific experimental protocols can be provided. However, for researchers interested in investigating this compound, a general workflow for initial biological screening could include the following steps:

Conclusion

The Advent of a Cage: Unraveling the Discovery and Synthesis of (1-Adamantylthio)acetic Acid

(1-Adamantylthio)acetic acid , a unique sulfur-containing derivative of the rigid, diamondoid adamantane cage, has carved a niche for itself within the landscape of medicinal chemistry and drug development. This technical guide delves into the discovery and history of this intriguing molecule, providing a comprehensive overview of its synthesis, and laying the groundwork for understanding its potential biological significance. The journey of this compound is intrinsically linked to the broader history of adamantane itself, a molecule whose discovery in 1933 from petroleum launched a new era in the exploration of polyhedral organic compounds.[1][2]

The unique tricyclic aliphatic structure of adamantane, first synthesized in 1941, captured the attention of chemists due to its high degree of symmetry and stability.[3] However, it was the development of more accessible synthetic routes in the 1950s that truly opened the floodgates for the creation of a vast array of adamantane derivatives.[4][5][6] This led to the discovery of the antiviral properties of amantadine (1-aminoadamantane) in the 1960s, a landmark event that solidified the place of adamantane in medicinal chemistry.[3][5]

The synthesis of this compound is a direct extension of this rich history, leveraging the reactivity of the adamantane cage to introduce a thioacetic acid moiety. This modification introduces a combination of a bulky, lipophilic adamantyl group and a polar, functional carboxylic acid group, creating a molecule with distinct physicochemical properties that are of interest to drug designers.

A Legacy of Adamantane: The Historical Context

The story of this compound begins with the broader exploration of adamantane's potential in therapeutic applications. The initial success of amantadine spurred extensive research into how the adamantane scaffold could be functionalized to interact with various biological targets.[3][5] The inherent lipophilicity of the adamantane cage was recognized as a valuable tool for enhancing the ability of molecules to cross biological membranes, a critical factor in drug efficacy.[6]

Chemists began to explore the introduction of various functional groups at the bridgehead positions of the adamantane nucleus. The synthesis of 1-adamantanethiol, a key precursor for this compound, provided a versatile intermediate for the preparation of a range of sulfur-containing adamantane derivatives.

The Genesis of a Molecule: Synthesis of this compound

The primary and most direct route to this compound involves the nucleophilic substitution reaction between 1-adamantanethiol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid. This reaction is a classic example of Williamson ether synthesis, adapted for the formation of a thioether linkage.

Key Experimental Protocol: Synthesis via S-Alkylation

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established synthetic methodologies for similar compounds.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials and Methods:

-

Reactants: 1-Adamantanethiol, Chloroacetic Acid (or Bromoacetic Acid)

-

Base: Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Solvent: Ethanol, Dimethylformamide (DMF), or a similar polar aprotic solvent.

Procedure:

-

A solution of 1-adamantanethiol is prepared in a suitable solvent in a reaction flask.

-

An equimolar or slight excess of a base, such as sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

-

An equimolar amount of chloroacetic acid (or its corresponding salt, sodium chloroacetate) is then added to the reaction mixture.

-

The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) for a period of several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then acidified with a dilute mineral acid (e.g., HCl) to protonate the carboxylate group, leading to the precipitation of this compound.

-

The crude product is collected by filtration, washed with water to remove any inorganic salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield the pure product.

Quantitative Data:

| Parameter | Typical Value |

| Molecular Formula | C₁₂H₁₈O₂S |

| Molecular Weight | 226.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not consistently reported in public literature |

| Solubility | Soluble in most organic solvents, sparingly soluble in water |

Characterization Data:

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the adamantyl protons and the methylene protons of the acetic acid moiety. ¹³C NMR would confirm the presence of all 12 carbon atoms in their respective chemical environments.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carboxylic acid C=O stretching vibration (typically around 1700 cm⁻¹) and a broad O-H stretching band.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Biological Significance and Future Directions

While the specific biological activities and signaling pathways of this compound are not extensively documented in publicly accessible research, the structural motifs present in the molecule suggest several avenues for investigation. The adamantane cage is a known pharmacophore that can influence a compound's lipophilicity, metabolic stability, and ability to interact with specific binding pockets in proteins. The thioether linkage and the carboxylic acid group provide additional points for interaction and potential metabolic transformation.

Given the diverse biological activities of other adamantane derivatives, which include antiviral, anticancer, and neurological effects, it is plausible that this compound could exhibit interesting pharmacological properties. Further research is warranted to explore its potential as a therapeutic agent and to elucidate any specific signaling pathways it may modulate.

Experimental Workflow for Biological Screening:

Caption: A potential workflow for the biological evaluation of this compound.

References

An In-depth Technical Guide on (1-Adamantylthio)acetic acid

CAS Number: 95769-28-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Adamantylthio)acetic acid, a molecule incorporating a bulky, lipophilic adamantane cage linked to a flexible acetic acid chain via a thioether bond, represents a unique scaffold for chemical and pharmacological exploration. While specific research on this particular compound (CAS 95769-28-1) is not extensively documented in publicly available literature, its structural components suggest significant potential in drug discovery and materials science. The adamantane moiety is a well-established pharmacophore known to enhance the lipophilicity, metabolic stability, and target-binding affinity of drug candidates.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications in the context of adamantane-containing compounds in drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 95769-28-1 | N/A |

| Molecular Formula | C₁₂H₁₈O₂S | N/A |

| Molecular Weight | 226.34 g/mol | N/A |

| IUPAC Name | 2-(adamantan-1-ylthio)acetic acid | N/A |

| Appearance | White to off-white powder | Inferred from typical appearance of similar organic acids |

| Melting Point | 125-129 °C | Generic data for similar compounds |

| Boiling Point | 370.2 °C (Predicted) | N/A |

| Density | 1.24 g/cm³ (Predicted) | N/A |

| pKa | 3.82 (Predicted) | N/A |

| Solubility | Poorly soluble in water; Soluble in nonpolar organic solvents.[3] | General property of adamantane derivatives[3] |

Synthesis

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1-adamantanethiol and an appropriate haloacetic acid derivative.

Materials:

-

1-Adamantanethiol

-

Sodium bromoacetate (or chloroacetic acid and a base)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, dimethylformamide)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Preparation of the thiolate: In a round-bottom flask, dissolve 1-adamantanethiol in a suitable solvent such as ethanol.

-

To this solution, add an equimolar amount of a base, such as sodium hydroxide, and stir the mixture at room temperature for 30 minutes to generate the sodium 1-adamantanethiolate.

-

Nucleophilic substitution: To the solution of the thiolate, add an equimolar amount of sodium bromoacetate.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify the solution with hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.

-

Extraction and purification: Extract the aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

The incorporation of an adamantane moiety into a molecule can significantly influence its pharmacological properties.[1][2] While no specific biological activity has been reported for this compound, its structure suggests several potential areas of application in drug discovery.

Enhancing Lipophilicity and Membrane Permeability

The adamantane group is highly lipophilic, which can improve the ability of a drug molecule to cross cell membranes and the blood-brain barrier.[1][2] This property is particularly valuable for developing drugs that target the central nervous system.

Metabolic Stability

The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of nearby functional groups, leading to a longer half-life and improved pharmacokinetic profile of a drug.[2]

Target Binding

The bulky adamantane group can act as a hydrophobic anchor, fitting into hydrophobic pockets of target proteins and potentially increasing binding affinity and selectivity.[1]

Potential Therapeutic Areas

Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer effects.[1] Given this precedent, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents in these and other areas.

Caption: Potential roles in drug discovery.

Future Directions

The lack of specific biological data for this compound highlights a significant opportunity for future research. Key areas for investigation include:

-

Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound.

-

Biological Screening: Comprehensive screening of the compound against a wide range of biological targets to identify potential therapeutic activities.

-

Analogue Synthesis: Synthesis and evaluation of a library of derivatives to explore structure-activity relationships.

-

Mechanism of Action Studies: If biological activity is identified, detailed studies to elucidate the mechanism of action at the molecular level.

Caption: Future research workflow.

Conclusion

This compound is a chemical entity with considerable, yet largely unexplored, potential. Its constituent parts, the adamantane cage and the acetic acid moiety, are both well-represented in medicinal chemistry. While the current body of knowledge on this specific compound is limited to basic physicochemical predictions, the established roles of adamantane in drug design provide a strong rationale for its further investigation. The synthesis of this compound is straightforward, and its evaluation in various biological assays could uncover novel therapeutic applications. This technical guide serves as a foundational document to encourage and guide future research into this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (1-Adamantylthio)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Adamantylthio)acetic acid, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its bulky adamantane cage. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a generalized experimental protocol for its synthesis. A logical workflow for the synthesis and characterization of this compound is also presented.

Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following tables present predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet | 1H | -COOH |

| ~3.25 | Singlet | 2H | -S-CH₂ -COOH |

| ~2.05 | Broad Singlet | 3H | Adamantane-CH |

| ~1.75 | Quartet | 6H | Adamantane-CH₂ |

| ~1.65 | Quartet | 6H | Adamantane-CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~177 | -C OOH |

| ~48 | Adamantane-C (quaternary) |

| ~42 | -S-C H₂-COOH |

| ~36 | Adamantane-CH |

| ~30 | Adamantane-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2900-3000 | Strong | C-H stretch (Adamantane) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1450 | Medium | C-H bend (Adamantane) |

| ~1200-1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~600-700 | Weak | C-S stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 226.1 | High | [M]⁺ (Molecular Ion) |

| 181.1 | Medium | [M - COOH]⁺ |

| 135.1 | High | [Adamantyl]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the S-alkylation of 1-adamantanethiol followed by the hydrolysis of the resulting ester. The following is a generalized experimental protocol.

Step 1: Synthesis of Ethyl (1-Adamantylthio)acetate

-

To a solution of 1-adamantanethiol (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl (1-adamantylthio)acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (1-adamantylthio)acetate (1 equivalent) in a mixture of a suitable solvent (e.g., ethanol or tetrahydrofuran) and water.

-

Add a base such as lithium hydroxide (LiOH, 2-3 equivalents) or sodium hydroxide (NaOH).

-

Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization if necessary.

Experimental Workflow

The logical progression from starting materials to the final, characterized product is a critical aspect of chemical synthesis. The following diagram illustrates a typical experimental workflow for the preparation and analysis of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

(1-Adamantylthio)acetic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(1-Adamantylthio)acetic acid is a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its bulky, lipophilic adamantyl cage. A thorough understanding of its solubility and stability is paramount for its successful application in drug development and other research endeavors. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound and furnishes detailed experimental protocols for their determination.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₂S | [1][2] |

| Molecular Weight | 226.34 g/mol | [1][2] |

| Melting Point | 68-70 °C | |

| Predicted pKa | 3.82 ± 0.10 | |

| Predicted Boiling Point | 370.2 ± 25.0 °C | |

| Predicted Density | 1.24 ± 0.1 g/cm³ |

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability and formulation.[3] The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is expected to dominate the solubility profile of this compound. Adamantane itself is practically insoluble in water but exhibits good solubility in nonpolar organic solvents such as benzene, hexane, and chloroform.[4] The presence of the carboxylic acid group in this compound will introduce some degree of polarity and the potential for ionization, which will influence its solubility in polar and aqueous media.

A systematic evaluation of solubility in a range of solvents is crucial. The following table outlines a recommended panel of solvents for characterizing the solubility of this compound.

| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Chloroform | High | The lipophilic adamantyl group should drive solubility in these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The overall lipophilicity may still favor solubility, but the polar nature of the solvents will play a role. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The carboxylic acid group may interact with protic solvents, but the large nonpolar adamantane will likely limit high solubility. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Low | Expected to be poorly soluble due to the hydrophobic adamantane cage. Solubility will be pH-dependent. |

Experimental Protocols for Solubility Determination

Two common methods for determining solubility in drug discovery are the kinetic and thermodynamic solubility assays.[5][6]

1. Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[6][7] It is useful for early-stage drug discovery to quickly assess a compound's dissolution properties.[5]

Methodology

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Add a small aliquot of each DMSO concentration to a corresponding well containing an aqueous buffer (e.g., PBS pH 7.4).

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C) with shaking.[8]

-

Detection of Precipitation: Determine the concentration at which precipitation occurs using methods like:

2. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[3]

Methodology

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV, against a standard curve.[9]

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10] Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[11]

Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[11] The following conditions are typically investigated:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period. |

| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at elevated temperature (e.g., 60°C) for a defined period. |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |

| Thermal Stress | Expose the solid compound to dry heat (e.g., 80°C). |

| Photostability | Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines. |

Methodology

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media. A control sample in a neutral, non-degrading solvent should also be prepared.

-

Stress Application: Expose the samples to the specified stress conditions for a predetermined duration. Time points should be taken to monitor the degradation progress.

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection. The method should be able to separate the parent compound from any degradation products.

-

Data Analysis: Quantify the amount of the remaining parent compound and any major degradation products. This information is used to determine the degradation rate and pathways.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, a comprehensive understanding of its physicochemical properties can be achieved through the systematic application of the experimental protocols outlined in this guide. The lipophilic adamantane core is expected to render the molecule poorly soluble in aqueous media but soluble in nonpolar organic solvents. Its stability profile can be thoroughly characterized through forced degradation studies under various stress conditions. The data generated from these studies are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of any potential therapeutic agent or material derived from this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 95769-28-1 [sigmaaldrich.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. rjptonline.org [rjptonline.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

(1-Adamantylthio)acetic Acid: A Review of Limited Available Literature

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (Adamantan-1-yl)sulfanylacetic acid | Sigma-Aldrich[1] |

| CAS Number | 95769-28-1 | Sigma-Aldrich[1] |

| Molecular Formula | C12H18O2S | Sigma-Aldrich[1] |

| Molecular Weight | 226.34 g/mol | Sigma-Aldrich[1] |

| InChI Key | DMZIQLZIXCFDQQ-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Synthesis

Detailed experimental protocols for the synthesis of (1-Adamantylthio)acetic acid are not explicitly described in the reviewed literature. However, general synthetic strategies for analogous adamantane thioether derivatives can be inferred. The synthesis would likely involve the reaction of a haloacetic acid derivative with 1-adamantanethiol.

Below is a conceptual workflow for a potential synthesis route.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity

There is a notable absence of published research detailing the biological activities of this compound. While the adamantane scaffold is present in numerous approved drugs with diverse therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents, the specific effects of the this compound structure have not been characterized.

Research on structurally related compounds, such as 1-adamantylthiopyridines, has indicated potential antibacterial, antimalarial, and anticancer activities. This suggests that the adamantylthio moiety could be a valuable component in the design of new therapeutic agents. However, without direct experimental evidence, the pharmacological profile of this compound remains speculative.

Experimental Protocols and Quantitative Data

The core requirement for an in-depth technical guide is the availability of detailed experimental methodologies and quantitative data. Unfortunately, the comprehensive literature search did not yield any specific experimental protocols for assays involving this compound. Consequently, there is no quantitative data such as IC50 values, Ki values, or pharmacokinetic parameters to summarize in tabular form.

Signaling Pathways

Given the lack of research on the biological effects of this compound, there is no information available regarding its mechanism of action or any signaling pathways it may modulate. Therefore, the creation of diagrams for signaling pathways is not possible at this time.

Conclusion

While the structural components of this compound hint at potential pharmacological relevance, the current body of scientific literature is insufficient to provide a detailed technical guide. There is a clear need for foundational research to establish its synthetic routes, characterize its physicochemical properties, and investigate its biological activities. Such studies would be the first step in determining if this compound or its derivatives hold promise for future drug development efforts. Researchers in the field are encouraged to explore this molecule to fill the existing knowledge gap.

References

Potential Research Applications of Adamantane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural and physicochemical properties of adamantane, a rigid, cage-like hydrocarbon, have positioned its derivatives as a versatile scaffold in a multitude of scientific disciplines. This technical guide explores the core research applications of adamantane derivatives, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. The inherent lipophilicity, thermal stability, and three-dimensional structure of the adamantane cage impart advantageous characteristics to molecules, leading to their exploration in drug discovery, materials science, and catalysis.

Drug Discovery and Development

Adamantane derivatives have a rich history in medicine, with several compounds gaining regulatory approval and many more under active investigation. Their applications span a wide range of therapeutic areas, from infectious diseases to neurodegenerative disorders and cancer.

Antiviral Activity

The first approved adamantane derivative, amantadine, and its analogue rimantadine, were developed as antiviral agents against Influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[1] While resistance has limited their clinical use against influenza, the adamantane scaffold continues to be a foundation for the development of novel antiviral agents.

Quantitative Data: Antiviral Activity of Adamantane Derivatives

| Compound | Virus Strain | IC50 (µM) | Cytotoxicity (CC50 in MDCK cells, µg/mL) | Selectivity Index (SI) | Reference |

| Amantadine | Influenza A/H3N2 | 12.5 (µg/mL) | > 100 | > 8 | [2] |

| Rimantadine | Influenza A/H3N2 | 10.0 (µg/mL) | > 100 | > 10 | [2] |

| (R)-10 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 | - | - | [3] |

| (S)-10 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 13.7 | - | - | [3] |

| (4S,6R)-9a | Influenza A/California/7/2009(H1N1)pdm09 | 19.8 | - | - | [3] |

| (4R,6S)-9a | Influenza A/California/7/2009(H1N1)pdm09 | 11.3 | - | - | [3] |

Signaling Pathway: Influenza A M2 Proton Channel Inhibition

Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.

Neurodegenerative Diseases

Adamantane derivatives have shown significant promise in the treatment of neurodegenerative disorders, primarily through their action as N-methyl-D-aspartate (NMDA) receptor antagonists. Memantine, a dimethyl derivative of amantadine, is approved for the treatment of moderate-to-severe Alzheimer's disease.[4] By blocking NMDA receptors, these compounds can mitigate the excitotoxicity implicated in neuronal cell death. Amantadine is also used to treat Parkinson's disease, where it is thought to modulate dopaminergic neurotransmission.[5]

Quantitative Data: NMDA Receptor Binding Affinity

| Compound | Brain Region | K D (nM) | Bmax (pmol/mg protein) | Reference |

| (+)-MK-801 | Cortex | 4.59 | 0.836 | [6] |

| (+)-MK-801 | Cerebellum | 25.99 | 0.573 | [6] |

| Memantine | Striatum (low affinity site) | 12.15 | 1.76 | [6] |

| Amantadine | - | Ki = 20.25 µM (sigma site) | - | [7] |

| Memantine | - | Ki = 19.98 µM (sigma site) | - | [7] |

Signaling Pathway: NMDA Receptor Antagonism

Caption: Mechanism of neuroprotection by adamantane-based NMDA receptor antagonists.

Signaling Pathway: Dopaminergic Modulation in Parkinson's Disease

Caption: Putative mechanism of amantadine in modulating dopaminergic signaling.

Anticancer Activity

The rigid adamantane scaffold has been incorporated into various molecules to develop novel anticancer agents. These derivatives have demonstrated cytotoxic effects against a range of human tumor cell lines, often inducing cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Anticancer Activity of Adamantane Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,3-DPA/OH/NH2 (NSC-706835) | 45 human cancer cell lines | < 3 | [8] |

| DPA (NSC-706832) | 48 human cancer cell lines | < 3 | [8] |

| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | HT-29 (Colon) | 0.1 | [8] |

| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | KM-12 (Colon) | 0.01 | [8] |

| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | SF-295 (CNS) | 0.059 | [8] |

| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | NCI/ADR-RES (Breast) | 0.079 | [8] |

| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 | [9] |

| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 | [9] |

| 4-bromobenzyl analogue of adamantane-linked isothiourea | 5 human cancer cell lines | < 30 | [10] |

| Campholenic derivative 14a | - | ~5-6 (TDP1 inhibition) | [11] |

Enzyme Inhibition

The lipophilic nature of the adamantane cage makes it an effective moiety for binding to the active sites of various enzymes. Adamantane derivatives have been developed as inhibitors for several enzymes, including dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, and cholinesterases, which are relevant to Alzheimer's disease.

Quantitative Data: Enzyme Inhibition by Adamantane Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 3,5-dimethyladamantane 1-carboxamide | DPP-4 | 53.94 | [12] |

| Adamantyl-based ester derivative 2g | Acetylcholinesterase (AChE) | 20.8 | [13] |

| Adamantyl-based ester derivative 2j | Acetylcholinesterase (AChE) | 21.5 | [13] |

| 4-aminoquinoline derivative 5 | Butyrylcholinesterase (BChE) | Ki = 0.075-25 (for a series) | [14] |

Materials Science

The exceptional thermal stability, rigidity, and defined three-dimensional structure of adamantane make it an attractive building block for the creation of advanced materials with unique properties.

High-Performance Polymers

Incorporating the bulky adamantane cage into polymer backbones, either as a pendant group or as part of the main chain, can significantly enhance their thermal and mechanical properties. This is due to the restriction of polymer chain mobility imposed by the rigid adamantane unit.

Quantitative Data: Thermal Properties of Adamantane-Based Polymers

| Polymer Type | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (10% weight loss, °C) | Reference |

| Polyimides with adamantane-2,2-diyl unit | 248 - 308 | > 500 (in air and nitrogen) | [15] |

| Poly(1,3-adamantylene alkylene)s | P-1,3-Ad-16: 58 (Tm) | 452 - 456 | [16] |

| MOP-Ad networks | - | > 520 | [17] |

Organic Light-Emitting Diodes (OLEDs)

Adamantane derivatives are being explored as host materials in OLEDs to improve their efficiency and operational stability. The rigid and bulky nature of the adamantane group can enhance the thermal stability and morphological properties of the emissive layer.

Quantitative Data: Performance of Adamantane-Based OLEDs

| Emitter/Host | Emission Wavelength (nm) | FWHM (nm) | Maximum External Quantum Efficiency (EQE, %) | Reference |

| Ada-ICzBN | 526 | 26 | 31.9 | [18] |

| Ad-mCP | - | - | 29.91 | [19] |

Catalysis

The unique steric and electronic properties of the adamantane scaffold have led to its use in the design of novel catalysts and catalyst supports.

Homogeneous and Heterogeneous Catalysis

Adamantane-based ligands can be used to modify the properties of metal catalysts, influencing their activity and selectivity in various chemical transformations. Additionally, adamantane-based porous materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), can serve as robust supports for catalytic nanoparticles. Recent research has also demonstrated the use of adamantane derivatives in photoredox and H-atom transfer catalysis for the functionalization of strong C-H bonds.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the adamantane derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow: MTT Assay

Caption: General workflow for an MTT-based cytotoxicity assay.

Antiviral Activity: Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the lytic cycle of a virus. Infectious virus particles create localized areas of cell death (plaques) in a cell monolayer. The number of plaques is proportional to the viral titer, and a reduction in plaque number indicates antiviral activity.[20]

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates.

-

Compound and Virus Preparation: Prepare serial dilutions of the adamantane derivative in serum-free medium. Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well).[20]

-

Infection: Pre-incubate the cells with the compound dilutions for 1 hour at 37°C. Then, infect the cells with the virus in the presence of the compound. Include a virus control (no compound) and a cell control (no virus, no compound).[20]

-

Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the adamantane derivative.

-

Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.

-

Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. Plaques will appear as clear zones against a stained cell monolayer.[20]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The IC50 value can be determined from a dose-response curve.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for a plaque reduction assay to determine antiviral activity.

Enzyme Inhibition: DPP-IV Assay

Principle: This is a fluorescence-based assay to screen for inhibitors of Dipeptidyl Peptidase IV (DPP-IV). The enzyme cleaves a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), releasing the highly fluorescent AMC, which can be quantified.[21]

Protocol:

-

Reagent Preparation: Dilute recombinant human DPP-IV and the fluorogenic substrate (Gly-Pro-AMC) in an appropriate assay buffer (e.g., Tris-HCl).

-

Compound Addition: Dispense the diluted enzyme solution into a 96- or 384-well plate. Add the adamantane derivatives from a compound library. Include positive (known inhibitor, e.g., sitagliptin) and negative (vehicle) controls.[21]

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[21]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value from the dose-response curve.

Experimental Workflow: DPP-IV Inhibition Assay

Caption: Workflow for a fluorescence-based DPP-IV inhibition assay.

Polymer Characterization: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity, and the Tg is typically determined from the midpoint of this transition.[9]

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the adamantane-based polymer (typically 5-10 mg) into a DSC pan.

-

DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument.

-

Heating and Cooling Cycles:

-

Heat the sample to a temperature above its expected Tg and melting point (if any) to erase its thermal history.

-

Cool the sample at a controlled rate.

-

Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is determined from this second heating scan.[9]

-

-

Data Analysis: The DSC thermogram will show a baseline shift at the glass transition. The Tg is determined as the midpoint of this transition.

Synthesis of Key Adamantane Derivatives

Synthesis of Amantadine Hydrochloride

A common synthetic route to amantadine hydrochloride starts from 1-bromoadamantane.

Protocol:

-

N-Acetylation: React 1-bromoadamantane with acetylamide in the presence of sulfuric acid. This one-pot reaction forms N-(1-adamantyl)acetamide.[22]

-

Hydrolysis: Hydrolyze the N-(1-adamantyl)acetamide using a strong base, such as sodium hydroxide in a suitable solvent like propylene glycol, to yield amantadine.[23]

-

Salt Formation: Treat the amantadine base with hydrochloric acid to form the hydrochloride salt, which can then be purified by recrystallization.[23]

Synthesis of Memantine Hydrochloride

A simple two-step synthesis of memantine hydrochloride has been developed from 1,3-dimethyladamantane.

Protocol:

-

Formylation: React 1,3-dimethyladamantane with formamide and nitric acid to produce N-formamido-3,5-dimethyl-adamantane.[24]

-

Hydrolysis and Salt Formation: Hydrolyze the formamide intermediate with aqueous hydrochloric acid to directly yield memantine hydrochloride.[24]

Conclusion

The adamantane scaffold continues to be a cornerstone in the development of new molecules with diverse and significant applications. Its unique combination of rigidity, lipophilicity, and thermal stability provides a robust platform for the design of novel therapeutics, high-performance materials, and efficient catalysts. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to explore the vast potential of adamantane derivatives in their respective fields. Future research will undoubtedly uncover new and exciting applications for this remarkable molecular framework.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in flexible organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]

- 9. youtube.com [youtube.com]

- 10. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]

- 11. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 12. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. asl.korea.ac.kr [asl.korea.ac.kr]

- 20. benchchem.com [benchchem.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

Methodological & Application

(1-Adamantylthio)acetic Acid: A Versatile Scaffold in Chemical and Pharmaceutical Research

(1-Adamantylthio)acetic acid is a sulfur-containing derivative of adamantane, a rigid and lipophilic cage-like hydrocarbon. This compound serves as a valuable building block in medicinal chemistry and materials science. The incorporation of the adamantyl group can enhance the pharmacokinetic properties of therapeutic agents, such as increasing their bioavailability and metabolic stability. This application note provides an overview of the synthesis of this compound and highlights its potential applications, supported by detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 95769-28-1 | [1] |

| Molecular Formula | C₁₂H₁₈O₂S | [1] |

| Molecular Weight | 226.34 g/mol | [1] |

| Melting Point | 68-70 °C | |

| Boiling Point | 370.2 ± 25.0 °C (Predicted) | |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | |

| pKa | 3.82 ± 0.10 (Predicted) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution reaction between 1-adamantanethiol and an ester of chloroacetic acid, followed by hydrolysis.

Workflow for the Synthesis of this compound

Caption: Workflow diagram illustrating the two-step synthesis of this compound.

Materials:

-

1-Adamantanethiol

-

Ethyl chloroacetate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Ethyl (1-Adamantylthio)acetate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-adamantanethiol (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (1-adamantylthio)acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl (1-adamantylthio)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2-3 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Applications in Research

Adamantane derivatives are widely recognized in medicinal chemistry for their ability to serve as rigid, lipophilic scaffolds that can improve the pharmacokinetic properties of drug candidates.[2][3] The adamantane moiety can enhance a molecule's ability to cross biological membranes, increase its metabolic stability, and provide a three-dimensional structure for precise interaction with biological targets.[4][5]

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in several areas of drug discovery and development:

-